An In-Depth Technical Guide to the Synthesis and Characterization of Mono-POC Isopropyl Tenofovir
An In-Depth Technical Guide to the Synthesis and Characterization of Mono-POC Isopropyl Tenofovir
Abstract: This guide provides a comprehensive technical overview of Mono-POC Isopropyl Tenofovir, a critical process-related impurity and intermediate in the synthesis of the antiretroviral drug Tenofovir Disoproxil Fumarate (TDF). We will delve into a detailed, field-proven synthesis protocol, explaining the underlying chemical principles and rationale for procedural choices. Furthermore, this document outlines a rigorous, multi-technique approach for the structural elucidation and purity assessment of the synthesized compound, including HPLC, NMR, and Mass Spectrometry. This guide is intended for researchers, scientists, and drug development professionals engaged in the manufacturing and quality control of TDF.
Introduction: The Significance of Mono-POC Isopropyl Tenofovir
Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy for HIV-1 and Hepatitis B infections.[1] It is a prodrug of Tenofovir, designed to enhance oral bioavailability.[1] The synthesis of TDF is a multi-step process where precise control of reaction conditions is paramount to ensure the purity and safety of the final Active Pharmaceutical Ingredient (API).
During the synthesis of TDF, several process-related impurities can form.[1][2] Regulatory bodies like the ICH mandate the identification and quantification of any impurity present at levels above 0.1%, as they can impact the drug's efficacy and safety.[1] Mono-POC Isopropyl Tenofovir, chemically known as O-(Isopropoxycarbonyloxymethyl)-O-isopropyl-{(R)-[1-(6-amino-9H-purin-9-yl) propan-2-yloxy]}methyl phosphonate, is one such significant impurity.[1][3] It can arise from incomplete reactions or side reactions during the esterification process.[1][4] Understanding its synthesis and characterization is therefore crucial for developing robust manufacturing processes and effective quality control strategies for TDF.[1][5]
Synthesis of Mono-POC Isopropyl Tenofovir
The synthesis of Mono-POC Isopropyl Tenofovir is typically achieved by reacting a suitable Tenofovir monoether intermediate with chloromethyl isopropyl carbonate. This section details a representative laboratory-scale synthesis protocol.
Reaction Principle and Mechanism
The core of this synthesis is a nucleophilic substitution reaction. A Tenofovir monoether intermediate, where one of the acidic protons of the phosphonic acid is replaced by an isopropyl group, acts as the nucleophile. This intermediate attacks the electrophilic carbon of chloromethyl isopropyl carbonate. A tertiary amine base, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[6]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| Tenofovir Isopropyl Monoether | Synthesis Grade | Commercially Available |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous | Sigma-Aldrich |
| Triethylamine (TEA) | Reagent Grade | Fisher Scientific |
| Chloromethyl isopropyl carbonate | Synthesis Grade | Commercially Available |
| Ethyl Acetate | HPLC Grade | VWR |
| Water | Deionized | In-house |
| Sodium Sulfate | Anhydrous | EMD Millipore |
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve Tenofovir isopropyl monoether (1 equivalent) in N-Methyl-2-pyrrolidone (approx. 3 volumes). Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.
-
Base Addition: Add triethylamine (approx. 2.5-3.0 equivalents) to the reaction mixture. Stir for 1 hour at room temperature. The triethylamine acts as an acid scavenger.
-
Esterification: Heat the reaction mixture to 55-60°C. Slowly add chloromethyl isopropyl carbonate (approx. 4-5 equivalents) dropwise over 30 minutes.
-
Reaction Monitoring: Maintain the reaction at 55-60°C for an additional 3-4 hours.[1] Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute the mixture with water (approx. 20 volumes) and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product as a pale yellow liquid or sticky solid.[1]
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable gradient of ethyl acetate and methanol or dichloromethane and ethyl acetate to yield the pure Mono-POC Isopropyl Tenofovir.[1]
Rationale for Procedural Choices
-
Solvent (NMP): N-Methyl-2-pyrrolidone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction.
-
Base (Triethylamine): Triethylamine is a non-nucleophilic base strong enough to neutralize the HCl byproduct without interfering with the main reaction.[6]
-
Temperature (55-60°C): This temperature provides sufficient activation energy for the reaction to proceed at a reasonable rate without causing significant degradation of reactants or products.
-
Inert Atmosphere: A nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen, which could compromise the yield and purity of the product.
Visualization of the Synthesis Pathway
Physicochemical and Spectroscopic Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized Mono-POC Isopropyl Tenofovir. A combination of chromatographic and spectroscopic techniques is employed.[7][8]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
RP-HPLC is the primary method for determining the purity of the synthesized compound and for monitoring reaction progress.[9]
HPLC Method Protocol
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm)[9] |
| Mobile Phase | A: Phosphate Buffer (pH adjusted to 2.3-3.0)[9] B: Acetonitrile or Methanol[9] |
| Gradient | Optimized for separation of impurities |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV at 260 nm[9][10] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Interpreting the Chromatogram: The purity is calculated based on the area percentage of the main peak corresponding to Mono-POC Isopropyl Tenofovir. A typical purity for a reference standard should be >95%.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for confirming the chemical structure of the molecule.
-
¹H NMR (Proton NMR): Provides information on the number and types of protons and their connectivity. Key expected signals include aromatic protons from the adenine base, protons from the propyl chain, and characteristic signals from the isopropoxy and methoxy groups.[1]
-
³¹P NMR (Phosphorus NMR): A single peak is expected, confirming the presence of the phosphonate group. Its chemical shift provides information about the electronic environment of the phosphorus atom.
Expected ¹H NMR Spectral Data (in DMSO-d6)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~8.31 | singlet | Adenine H-2 |
| ~8.04 | singlet | Adenine H-8 |
| ~7.20 | singlet | NH₂ |
| ~5.55-5.46 | multiplet | O-CH₂-O |
| ~4.86-4.78 | multiplet | O-CH(CH₃)₂ |
| ~4.31-4.23 | doublet of doublets | N-CH₂ |
| ~1.25-1.07 | multiplet | CH₃ groups |
Note: The exact chemical shifts and multiplicities can vary slightly based on the solvent and instrument used. Data is referenced from similar compounds.[1]
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is used to confirm the molecular weight of the synthesized compound (C₁₇H₂₈N₅O₇P, MW: 445.41 g/mol ).[11][12] Electrospray ionization (ESI) is a common technique used for this analysis.
-
Expected Ion: [M+H]⁺ at m/z 446.18
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the key functional groups present in the molecule.
Expected FTIR Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3327, 3156 | N-H stretching (amine) |
| ~2982, 2936 | C-H stretching (alkane) |
| ~1757 | C=O stretching (carbonate) |
| ~1643, 1599 | N-H bending, C=N stretching (adenine ring) |
| ~1246 | P=O stretching (phosphonate) |
| ~1097, 999 | P-O-C stretching |
Note: Data is referenced from similar compounds.[1]
Analytical Characterization Workflow
Stability and Storage
Mono-POC Isopropyl Tenofovir is typically supplied as a thick oil or powder.[11][13] For long-term stability, it should be stored at -20°C.[12][13] It is soluble in solvents like chloroform.[13] Proper storage is critical to prevent degradation and ensure its integrity as a reference standard.
Conclusion
This guide has provided a detailed framework for the synthesis and comprehensive characterization of Mono-POC Isopropyl Tenofovir. A thorough understanding of this key impurity is vital for any professional involved in the development, manufacturing, or quality control of Tenofovir Disoproxil Fumarate. The protocols and analytical methods described herein represent a robust system for producing and validating this compound, ultimately contributing to the safety and quality of the final drug product.
References
-
Panmand, D. et al. (2016). Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. Der Pharma Chemica, 8(1), 338-343. [Link]
-
Zhang, H. et al. (2019). Synthesis of Multimeric Impurities of Tenofovir Disoproxil Fumarate. Taylor & Francis Online. [Link]
-
Li, M. et al. (2015). Identification, synthesis and characterization of new impurities in tenofovir. PubMed. [Link]
- CN104341452A - Preparation method of tenofovir disoproxil fumarate impurities.
- US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate.
- CN104725423A - Tenofovir disoproxil fumarate synthesis method.
-
Synthesis and characterization of Tenofovir disoproxil fumarate impurities, anti HIV drug substance. ResearchGate. [Link]
- CN110590842A - Synthesis method of tenofovir disoproxil fumarate.
- EP2462935A1 - Process for the preparation of tenofovir.
- WO2015002434A1 - Novel tenofovir disoproxil salt and the preparation method thereof.
-
Ripin, D. H. B. et al. (2010). Process Improvements for the Manufacture of Tenofovir Disoproxil Fumarate at Commercial Scale. ACS Publications. [Link]
-
Mono-POC Isopropyl Tenofovir. SynZeal. [Link]
-
Li, M. et al. (2015). Identification, synthesis and characterization of new impurities in tenofovir. ResearchGate. [Link]
-
Tenofovir NPOC POC PMPA. Veeprho. [Link]
-
Mono-POC Isopropyl Tenofovir (Mixture of Diastereomers), TRC 5 mg. Fisher Scientific. [Link]
-
Development and Validation of RP-HPLC Method for the Simultaneous Estimation of Tenofovir Alafenamide and Emtricitabine in Bulk. ijcrt.org. [Link]
-
A New Validated RP-HPLC Method for the Determination of Emtricitabine and Tenofovir AF in its Bulk and Pharmaceutical Dosage Forms. ijrps.com. [Link]
-
An Improved Process for the Preparation of Tenofovir Disoproxil Fumarate. ijpsonline.com. [Link]
-
A new RP-HPLC method for the determination of Tenofovir Disoproxil Fumarate in pure form and pharmaceutical formulation. CORE. [Link]
-
RP-HPLC Method Validation for Estimation of Tenofovir Disoproxil Fumarate in Pharmaceutical Oral Dosage Form. Research Journal of Pharmacy and Technology. [Link]
-
Development and Validation of RP-HPLC method of Emtricitabine and Tenofovir in Bulk and Pharmaceutical Dosage form. ijpmr.com. [Link]
-
Antiviral Activities of 9-R-2-Phosphonomethoxypropyl Adenine (PMPA) and Bis(isopropyloxymethylcarbonyl)PMPA against Various Drug-Resistant Human Immunodeficiency Virus Strains. NIH. [Link]
-
Preparation method of (R)-9-[2-(phosphonomethoxy) propyl] adenine. SciSpace. [Link]
-
95% Mono-POC Isopropyl Tenofovir, Analytical Grade. IndiaMART. [Link]
- CN101531680B - Method for synthesizing (R)-9(2-(diethyl phosphonyl methoxyl) propyl)-adenine.
-
Tenofovir Monoester. Veeprho. [Link]
-
An Efficient Synthesis of Tenofovir (PMPA): A Key Intermediate Leading to Tenofovir-based HIV Medicines. ChemRxiv. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Identification, synthesis and characterization of new impurities in tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mono-POC Isopropyl Tenofovir | 1246812-40-7 | SynZeal [synzeal.com]
- 4. CN104341452A - Preparation method of tenofovir disoproxil fumarate impurities - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US20130005969A1 - Process for the preparation of tenofovir disoproxil fumarate - Google Patents [patents.google.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. veeprho.com [veeprho.com]
- 9. rjptonline.org [rjptonline.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. indiamart.com [indiamart.com]
- 12. usbio.net [usbio.net]
- 13. usbio.net [usbio.net]
